molecular formula C4H6MnO4 B147979 Manganese(II) acetate CAS No. 638-38-0

Manganese(II) acetate

Cat. No. B147979
CAS RN: 638-38-0
M. Wt: 173.03 g/mol
InChI Key: UOGMEBQRZBEZQT-UHFFFAOYSA-L
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Patent
US09287553B2

Procedure details

A mixed solution of 1 mole of manganese acetate, ethanol, and water was prepared. This mixed solution and Ketjen Black (KB) were introduced into a rotary reactor, the inner tube was rotated at a centrifugal force of 66,000 N (kgms−2) for 5 minutes to form a thin film of the reactant on the inner wall of the outer tube, and sheer stress and centrifugal force were applied to the reactant to allow promotion of chemical reaction, yielding KB supporting highly dispersed manganese oxide precursor.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:3])[CH3:2].[O-2:4].[Mn+2:5]>O>[C:1]([O-:4])(=[O:3])[CH3:2].[Mn+2:5].[C:1]([O-:4])(=[O:3])[CH3:2] |f:1.2,4.5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-2].[Mn+2]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
This mixed solution and Ketjen Black (KB) were introduced into a rotary reactor
CUSTOM
Type
CUSTOM
Details
to form a thin film of the reactant on the inner wall of the outer tube, and sheer stress and centrifugal force
CUSTOM
Type
CUSTOM
Details
promotion of chemical reaction
CUSTOM
Type
CUSTOM
Details
yielding KB

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
C(C)(=O)[O-].[Mn+2].C(C)(=O)[O-]
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1 mol

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.